molecular formula C18H18BrFN6O B10997783 N-(4-bromo-2-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-(4-bromo-2-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B10997783
M. Wt: 433.3 g/mol
InChI Key: VGDGXMRYIZJFOG-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of bromine, fluorine, and nitrogen atoms, which contribute to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the triazolopyridazine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the piperidine moiety: This is achieved through nucleophilic substitution reactions.

    Attachment of the bromo-fluorophenyl group: This step usually involves palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., NaBr, NaCl) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
  • N-(4-bromo-2-chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide stands out due to its specific combination of bromine and fluorine atoms, which confer unique reactivity and biological activity. This makes it a valuable compound for research and development in various scientific disciplines.

Biological Activity

N-(4-bromo-2-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C19H22BrFN6C_{19}H_{22}BrFN_6 and a molecular weight of approximately 481.4 g/mol. Its structure features a piperidine core substituted with a triazole and a bromofluorophenyl group, which are significant for its biological interactions.

Research indicates that compounds containing triazole moieties have diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activity of this compound can be attributed to its ability to interact with various cellular targets.

Polo-like Kinase 1 (Plk1) Inhibition

One notable target for compounds similar to this one is Polo-like kinase 1 (Plk1), a critical regulator of cell division. Inhibitors of Plk1 have shown promise in cancer therapy by inducing cell cycle arrest and apoptosis in cancer cells while sparing normal cells. Studies suggest that triazole derivatives can effectively inhibit Plk1's activity through competitive binding to its polo-box domain (PBD) .

Biological Assays and Efficacy

Various studies have evaluated the biological efficacy of triazole derivatives similar to this compound:

Compound Target IC50 Value (μM) Effect
Compound APlk12.92Anticancer
Compound BPlk14.38Anticancer
N-(4-bromo-2-fluorophenyl)-...Plk1TBDTBD

These values indicate the concentration required to inhibit 50% of the target activity, with lower values suggesting higher potency.

Case Studies

Recent studies have demonstrated the effectiveness of triazole derivatives in various cancer models:

  • In Vitro Studies : A study examining the anticancer properties of triazole compounds showed that several derivatives exhibited significant cytotoxicity against human colon cancer cell lines (HCT116), with some compounds achieving IC50 values below 5 μM .
  • In Vivo Efficacy : Animal models treated with triazole derivatives showed reduced tumor growth rates compared to controls. These findings support the potential for these compounds as therapeutic agents in oncology.

Q & A

Basic Questions

Q. What are the key synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step organic reactions, including palladium-catalyzed cross-coupling to introduce the triazolopyridazine moiety. Critical steps include:

  • Bromophenyl precursor functionalization : Halogenation of the phenyl ring under controlled temperatures (110–120°C) using Br₂ or N-bromosuccinimide .
  • Triazolopyridazine coupling : Suzuki-Miyaura coupling with a boronic ester derivative of triazolopyridazine, catalyzed by Pd(PPh₃)₄ in THF at reflux .
  • Piperidine-carboxamide assembly : Amide bond formation via activation with HATU or EDC in DCM, followed by purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is the compound’s structure confirmed post-synthesis?

Structural confirmation employs:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for triazolopyridazine) .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ at m/z 485.1) .
  • X-ray crystallography : Resolves stereochemistry of the piperidine ring and triazolopyridazine orientation .

Q. What purification techniques are optimal for isolating the compound?

  • Recrystallization : Using ethanol/water mixtures to remove unreacted precursors .
  • Flash chromatography : Silica gel with gradients of ethyl acetate/hexane (yield: 60–75%) .
  • HPLC : For final purity (>95%) using C18 columns and acetonitrile/water mobile phases .

Advanced Questions

Q. How does the triazolopyridazine moiety influence kinase inhibition?

The triazolopyridazine core binds ATP pockets of kinases (e.g., p38 MAPK) via π-π stacking and hydrogen bonding. Key interactions:

  • Hydrophobic contacts : Methyl group at C3 enhances binding to kinase hydrophobic pockets .
  • Electrostatic interactions : Fluorine and bromine substituents modulate selectivity (IC₅₀ values: 0.2–5 µM in kinase assays) . Table 1: Kinase inhibition profiles of analogous compounds
CompoundTarget KinaseIC₅₀ (µM)Reference
7-Phenyl-triazolo-pyridinonep38 MAPK0.3
Analog with Cl substituentJAK21.8

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., ATP concentration, cell lines). Mitigation strategies:

  • Standardized assays : Use consistent ATP levels (e.g., 10 µM) and recombinant kinase isoforms .
  • Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can structural modifications optimize pharmacokinetic properties?

  • Solubility enhancement : Introduce polar groups (e.g., -OH, -COOH) at the piperidine carboxamide .
  • Metabolic stability : Replace labile esters with ethers or fluorinated groups to reduce CYP450-mediated oxidation .
  • Brain penetration : Reduce molecular weight (<450 Da) and logP (<3) via truncation of the bromophenyl group .

Q. What in vitro/in vivo models are suitable for evaluating therapeutic potential?

  • In vitro :

  • Cancer cell lines (e.g., HCT-116, MDA-MB-231) for antiproliferative assays (72-h MTT) .
  • Primary human PBMCs for cytokine profiling (IL-6, TNF-α suppression) .
    • In vivo :
  • Xenograft models (e.g., nude mice with HT-29 tumors) dosed at 10–50 mg/kg (oral, QD) .
  • Pharmacokinetic studies in rodents to assess bioavailability (>40% target) .

Q. How does the compound interact with bromodomains?

The carboxamide group forms hydrogen bonds with conserved asparagine residues (e.g., Asn433 in BRD4). Key features:

  • Triazolopyridazine orientation : Planar structure mimics acetylated lysine, competing for binding pockets .
  • Fluorophenyl group : Enhances hydrophobic interactions with ZA channel residues (e.g., Trp81) . Table 2: Bromodomain binding data
BromodomainKd (nM)Assay Method
BRD4(1)120FP
BRD2(2)450SPR

Q. Methodological Guidance

Q. What computational tools predict target engagement?

  • Molecular docking : AutoDock Vina or Glide to model triazolopyridazine-kinase interactions .
  • MD simulations : GROMACS for stability analysis (50-ns trajectories) .
  • QSAR models : CoMFA/CoMSIA to correlate substituent effects with activity .

Q. How to design SAR studies for this compound?

  • Core modifications : Vary triazolopyridazine substituents (e.g., -CF₃, -OCH₃) to assess kinase selectivity .
  • Piperidine ring substitution : Test sp³/sp² hybridization effects on conformational flexibility .
  • Amide isosteres : Replace carboxamide with sulfonamide or urea to modulate potency .

Properties

Molecular Formula

C18H18BrFN6O

Molecular Weight

433.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C18H18BrFN6O/c1-11-22-23-16-6-7-17(24-26(11)16)25-8-2-3-12(10-25)18(27)21-15-5-4-13(19)9-14(15)20/h4-7,9,12H,2-3,8,10H2,1H3,(H,21,27)

InChI Key

VGDGXMRYIZJFOG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=C(C=C(C=C4)Br)F

Origin of Product

United States

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